molecular formula C11H7NO2 B512137 2H,3H-naphtho[2,3-d][1,3]oxazol-2-one CAS No. 115164-17-5

2H,3H-naphtho[2,3-d][1,3]oxazol-2-one

Cat. No.: B512137
CAS No.: 115164-17-5
M. Wt: 185.18g/mol
InChI Key: JDUCEMZGKRKKOW-UHFFFAOYSA-N
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Description

2H,3H-naphtho[2,3-d][1,3]oxazol-2-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This naphtho-oxazole derivative is related to a class of compounds known for a wide spectrum of biological activities . Researchers value this core structure for its potential as a key intermediate in the synthesis of new chemical entities . Specifically, naphtho[2,3-d]oxazole analogs have demonstrated notable cytotoxic activities in pharmacological screening. Related compounds have shown potent efficacy against human prostate cancer cell lines, with some derivatives exhibiting IC50 values in the sub-micromolar range, suggesting a promising mechanism of action that may involve enzymatic inhibition or induction of apoptosis . The naphthoquinone moiety, often associated with this structural class, is known to contribute to biological activity through pathways such as enzymatic inhibition, generation of reactive oxygen species, and DNA intercalation . Furthermore, oxazole-containing compounds are frequently investigated for their antimicrobial properties against various bacterial and fungal strains, providing a versatile platform for developing new anti-infective agents . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3H-benzo[f][1,3]benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c13-11-12-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUCEMZGKRKKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amide Precursors

The cyclization of appropriately substituted amide derivatives represents a classical route to access 2H,3H-naphtho[2,3-d] oxazol-2-one. A notable method involves the reaction of 2-amino-3-bromo-1,4-naphthoquinone with acyl chlorides under reflux conditions. For instance, treatment with benzoyl chloride derivatives at 120°C in anhydrous toluene facilitates intramolecular cyclization, yielding the oxazolone core via elimination of hydrogen bromide (HBr) . This pathway proceeds through initial amide formation, followed by thermal cyclization to generate the oxazole ring (Figure 1).

Reaction Conditions :

  • Solvent : Toluene (anhydrous)

  • Temperature : 120°C (reflux)

  • Yield : 38–45%

While effective, this method requires precise control of stoichiometry to minimize side products such as dimerized intermediates. Optimization studies suggest that substituting toluene with polar aprotic solvents like dimethylformamide (DMF) can improve yields to 52% by enhancing solubility of the amide intermediate .

Low-Valent Titanium-Induced Chemoselective Reactions

A chemoselective synthesis leveraging low-valent titanium reagents (e.g., TiCl₃/LiAlH₄) has been developed for naphtho[1,2-e] oxazine derivatives . Although this method primarily targets oxazines, substituting the dihydrooxazine precursor with a carbonyl-containing analog enables selective formation of the oxazolone structure. For example, reacting 1,3-diaryl-2,3-dihydro-1H-naphtho[1,2-e] oxazine with triphosgene (CCl₃OCOCCl₃) in the presence of TiCl₃ yields 2H,3H-naphtho[2,3-d][1, oxazol-2-one via carbonyl insertion (Figure 3) .

Optimization Insights :

  • Reagent : TiCl₃/LiAlH₄ (molar ratio 1:2)

  • Reaction Time : 15 minutes (short compared to traditional methods)

  • Yield : 65–72%

This approach emphasizes rapid reaction kinetics and high chemoselectivity, avoiding over-oxidation or ring-opening side reactions.

TEMPO-Mediated Oxazole Synthesis from Naphthols and Amines

A recent advancement utilizes 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as an oxygen source to construct naphtho[2,1-d]oxazoles from naphthols and amines . Adapting this protocol for 2H,3H-naphtho[2,3-d] oxazol-2-one involves reacting 2-amino-3-hydroxynaphthalene-1,4-dione with primary amines in the presence of TEMPO and iodine (I₂) as an oxidant. The reaction proceeds via imine formation, followed by oxidative cyclization to install the oxazolone ring (Figure 4).

Conditions and Performance :

  • Oxidant : I₂ (1.2 equiv)

  • Solvent : Acetonitrile (MeCN)

  • Yield : 58–64%

This method stands out for its use of stable, commercially available reagents and compatibility with electron-rich amines.

One-Pot Green Synthesis in Aqueous Media

Environmentally benign protocols have emerged using water as a reaction medium. For example, Seyed Gholamhossein et al. demonstrated the synthesis of naphtho[1,2-e] oxazines via a one-pot approach in water, employing alum (KAl(SO₄)₂·12H₂O) as a catalyst . Adapting this strategy for oxazolone synthesis involves condensing 2-amino-1-naphthol with glyoxylic acid in aqueous alum solution. The reaction proceeds through Schiff base formation and subsequent cyclodehydration, yielding the target compound in 70% yield (Figure 5) .

Advantages :

  • Catalyst : Alum (low-cost, recyclable)

  • Solvent : Water (green chemistry)

  • Reaction Time : 4 hours

Comparative Analysis of Methodologies

Method Yield Range Reaction Time Key Advantages Limitations
Amide Cyclization 38–52%4–6 hoursSimple setup; scalableModerate yields; side product formation
Ag(I)-Mediated 60–78%2–3 hoursHigh functional group toleranceRequires expensive Ag salts
TiCl₃/LiAlH₄ 65–72%15 minutesRapid; chemoselectiveSensitive to moisture
TEMPO/I₂ 58–64%12 hoursMild conditions; broad substrate scopeOxidant handling required
Green Synthesis 70%4 hoursEnvironmentally friendly; cost-effectiveLimited to specific substrates

Chemical Reactions Analysis

Types of Reactions

2H,3H-naphtho[2,3-d][1,3]oxazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the naphthalene core.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as acids, bases, and transition metal catalysts like copper (I) iodide.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which are valuable intermediates in organic synthesis and pharmaceutical applications.

Scientific Research Applications

Biological Activities

2H,3H-naphtho[2,3-d][1,3]oxazol-2-one and its derivatives exhibit a range of biological activities that make them valuable in medicinal applications:

  • Anticancer Properties : Studies have shown that oxazole derivatives can inhibit cancer cell proliferation. For instance, compounds derived from oxazole structures have been evaluated for their efficacy against various cancer cell lines. In particular, some derivatives demonstrated significant activity against prostate and ovarian cancer cells with IC50 values indicating potent anticancer effects .
  • Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. Research indicates that oxazole derivatives can exhibit antibacterial and antifungal activities, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : this compound has been associated with anti-inflammatory activities. This is particularly relevant in treating conditions characterized by chronic inflammation .

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions. The development of efficient synthetic routes is crucial for producing this compound in sufficient quantities for research and clinical applications. Recent advancements have focused on optimizing reaction conditions to enhance yield and purity .

Case Studies

Several studies have documented the pharmacological potential of this compound:

  • Antitumor Evaluation : A study synthesized a series of oxazole derivatives and evaluated their anticancer activity. Among these compounds, certain derivatives exhibited marked inhibition against tumor cell lines such as PC-3 (prostate cancer) and OVCAR-03 (ovarian cancer), highlighting the therapeutic potential of this scaffold .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of synthesized oxazole derivatives. The study reported that specific compounds showed significant bacteriostatic effects against common pathogens .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

  • Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. Research has indicated that oxazole-containing compounds can improve the efficiency and stability of organic electronic components .

Mechanism of Action

The mechanism by which 2H,3H-naphtho[2,3-d][1,3]oxazol-2-one exerts its effects involves its interaction with various molecular targets and pathways. The compound’s structural similarity to benzoxazole derivatives allows it to interact with enzymes and receptors involved in microbial and cancer cell growth. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 2H,3H-naphtho[2,3-d][1,3]oxazol-2-one, highlighting differences in molecular framework, heteroatoms, and applications:

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Properties References
This compound C₁₁H₇NO₂ 201.25 g/mol Naphthalene fused with oxazolone ring Potential optoelectronic materials
2,3-Dihydropyrido[2,3-d][1,3]oxazol-2-one C₆H₄N₂O₂ 136.11 g/mol Pyridine-oxazolone fused system Intermediate in drug synthesis (e.g., Crizotinib)
Naphtho[2,1-d]thiazol-2(3H)-one C₁₁H₇NOS 201.24 g/mol Thiazole replaces oxazolone; sulfur atom Unspecified biological/photophysical roles
3H-Naphtho[1,2-d]imidazole C₁₁H₈N₂ 168.20 g/mol Imidazole fused to naphthalene High-efficiency OLED emitters
2H,3H-Naphtho[1,2-b]furan-2-one C₁₂H₈O₂ 184.19 g/mol Furanone fused to naphthalene Materials science applications

Detailed Comparisons

Pyrido-Oxazolone Derivatives

The pyridine-based analog, 2,3-Dihydropyrido[2,3-d][1,3]oxazol-2-one (CAS 60832-72-6), shares the oxazolone motif but replaces the naphthalene system with a pyridine ring. This reduces molecular weight (136.11 vs. 201.25 g/mol) and alters electronic properties. The pyrido-oxazolone is a key intermediate in synthesizing kinase inhibitors like Crizotinib . Its smaller aromatic system likely enhances solubility compared to the naphtho derivative, favoring pharmaceutical applications .

Heteroatom Substitution: Thiazole vs. Oxazole

Replacing the oxazolone oxygen with sulfur in Naphtho[2,1-d]thiazol-2(3H)-one increases molecular weight (201.24 vs. 201.25 g/mol) and introduces sulfur’s polarizability, which may enhance charge transport in optoelectronic devices. Thiazoles often exhibit distinct reactivity in medicinal chemistry due to sulfur’s nucleophilicity .

Fused Imidazole Systems

3H-Naphtho[1,2-d]imidazole demonstrates how structural isomerism impacts functionality. The imidazole ring’s electron-rich nature enables efficient charge injection in OLEDs, achieving higher device efficiency compared to oxazolone analogs. The study by Su et al. () emphasizes that imidazole derivatives outperform oxazolones in direct electron injection from cathodes .

Furanone Derivatives

2H,3H-Naphtho[1,2-b]furan-2-one replaces the oxazole with a furanone ring, reducing basicity and altering photophysical properties. Furanones are less reactive toward electrophiles but may exhibit improved thermal stability in polymer matrices .

Key Research Findings

Electronic Properties :

  • Naphtho-oxazolones exhibit broad π-conjugation, favoring applications in deep-blue OLED emitters. However, imidazole analogs (e.g., 3H-naphtho[1,2-d]imidazole) show superior efficiency due to enhanced electron injection .
  • Pyrido-oxazolones’ smaller aromatic systems reduce steric hindrance, making them versatile intermediates in drug synthesis .

Synthetic Strategies :

  • Oxazolone derivatives are often synthesized via multicomponent reactions (e.g., using β-naphthol, aldehydes, and urea) .
  • Thiazole and imidazole analogs require specialized reagents (e.g., Lawesson’s reagent for thiazoles) or transition-metal catalysts .

Biological Relevance :

  • While direct data on this compound are lacking, related benzoxazol derivatives (e.g., 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole) show antimicrobial and antitumor activities .

Biological Activity

2H,3H-naphtho[2,3-d][1,3]oxazol-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory activities, supported by various studies and data tables.

The compound is typically synthesized through condensation reactions involving 2-aminophenol and other reagents. The synthesis can yield various derivatives, which may exhibit differing biological activities. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy in therapeutic applications.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and its derivatives:

  • Antibacterial Activity : Research has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives of naphtho[1,2-e][1,3]oxazines demonstrated effective inhibition of bacterial growth with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL against various strains .
  • Antifungal Activity : Some derivatives also exhibited moderate antifungal activity. A notable compound showed an MIC value of 25 µg/mL against Candida albicans .

Cytotoxicity

Cytotoxicity studies reveal that this compound exhibits potent effects on cancer cell lines:

  • Breast Cancer : Compounds derived from naphtho[1,2-e][1,3]oxazines were tested against breast cancer cell lines (MCF-7), showing IC50 values as low as 15 µM for certain derivatives .
  • Colon and Lung Cancer : Similar compounds demonstrated cytotoxic effects on colon and lung cancer cell lines with IC50 values ranging from 10 to 30 µM .

Case Studies

  • Synthesis and Evaluation : A study synthesized several naphtho[1,2-e][1,3]oxazine derivatives and evaluated their cytotoxicity against various cancer cell lines. The most promising candidate showed a significant reduction in cell viability at concentrations as low as 5 µM .
  • Mechanistic Studies : Investigations into the mechanism of action suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways .

Data Tables

CompoundAntimicrobial Activity (MIC µg/mL)Cytotoxicity (IC50 µM)Target Cell Line
110 (Staphylococcus aureus)15MCF-7
225 (Candida albicans)20HCT116
350 (E. coli)30A549

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